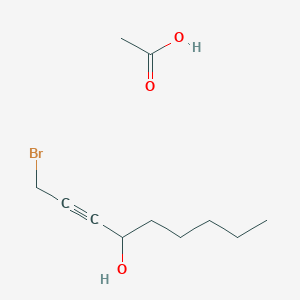

Acetic acid;1-bromonon-2-yn-4-ol

Beschreibung

Acetic acid;1-bromonon-2-yn-4-ol is a chemical compound with the molecular formula C11H19BrO3 It is known for its unique structure, which includes a bromine atom and a hydroxyl group attached to a non-2-yn backbone

Eigenschaften

CAS-Nummer |

54315-35-4 |

|---|---|

Molekularformel |

C11H19BrO3 |

Molekulargewicht |

279.17 g/mol |

IUPAC-Name |

acetic acid;1-bromonon-2-yn-4-ol |

InChI |

InChI=1S/C9H15BrO.C2H4O2/c1-2-3-4-6-9(11)7-5-8-10;1-2(3)4/h9,11H,2-4,6,8H2,1H3;1H3,(H,3,4) |

InChI-Schlüssel |

NAVMZMBMFVUDIS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(C#CCBr)O.CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-bromonon-2-yn-4-ol typically involves the bromination of a suitable precursor. One common method is the bromination of non-2-yn-4-ol using bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the molecule .

Industrial Production Methods

Industrial production of acetic acid;1-bromonon-2-yn-4-ol may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;1-bromonon-2-yn-4-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like sodium azide or potassium cyanide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce ketones or aldehydes .

Wissenschaftliche Forschungsanwendungen

Acetic acid;1-bromonon-2-yn-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid;1-bromonon-2-yn-4-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s chemical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bromoacetic acid: Similar in structure but lacks the non-2-yn backbone.

1-Bromo-2-propanol: Contains a bromine atom and hydroxyl group but has a different carbon skeleton.

2-Bromoethanol: A simpler compound with a bromine atom and hydroxyl group on a two-carbon chain.

Uniqueness

Acetic acid;1-bromonon-2-yn-4-ol is unique due to its specific structure, which includes a non-2-yn backbone with a bromine atom and hydroxyl group.

Biologische Aktivität

Acetic acid; 1-bromonon-2-yn-4-ol, a compound with the CAS number 54315-35-4, has garnered attention in various fields, particularly in biological research. This article focuses on its biological activity, including its antibacterial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H11BrO2

Molecular Weight: 243.1 g/mol

IUPAC Name: Acetic acid; 1-bromonon-2-yn-4-ol

The compound features a bromine atom attached to a non-yne structure, which contributes to its unique reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that acetic acid exhibits significant antibacterial properties. A study highlighted the effectiveness of acetic acid against biofilm-forming pathogens, particularly in burn wound infections. The results indicated:

- Minimum Inhibitory Concentration (MIC): Ranged from 0.16% to 0.31% for various isolates.

- Biofilm Prevention: Effective at concentrations of 0.31%.

- Biofilm Eradication: Complete eradication of mature biofilms was achieved within three hours of exposure to acetic acid .

Table 1: Antibacterial Efficacy of Acetic Acid Against Common Pathogens

| Pathogen | MIC (%) | Biofilm Formation Prevention | Biofilm Eradication Time (hours) |

|---|---|---|---|

| Pseudomonas aeruginosa | 0.16 | Yes | 3 |

| Staphylococcus aureus | 0.31 | Yes | 3 |

| Enterococcus faecalis | 0.31 | Yes | 3 |

| Acinetobacter baumannii | 0.31 | Yes | 3 |

The mechanism through which acetic acid exerts its antibacterial effects involves the disruption of cellular membranes and metabolic processes in bacteria. The acidic environment created by acetic acid can lead to protein denaturation and inhibition of essential enzymatic activities within bacterial cells .

Therapeutic Applications

Acetic acid's antibacterial properties suggest potential therapeutic applications, particularly in treating infections resistant to conventional antibiotics. Its low cost and availability make it an attractive option for clinical use, especially in resource-limited settings.

Case Studies

- Burn Wound Management : A clinical study assessed the application of acetic acid in treating burn wounds infected with multi-drug resistant bacteria. The study found that patients treated with diluted acetic acid showed significant improvement in wound healing and reduction in infection rates compared to standard treatments .

- Biofilm Disruption : Another research project focused on the ability of acetic acid to disrupt biofilms formed by Pseudomonas aeruginosa. The findings revealed that exposure to acetic acid not only inhibited growth but also effectively dismantled established biofilms, indicating its potential as a biocide in medical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.